N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
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Description
N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C23H22FNO6 and its molecular weight is 427.428. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar carboxamide functional group, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These compounds showed potent cytotoxicity, with some exhibiting IC(50) values less than 10 nM, highlighting their potential in cancer therapy (Deady et al., 2003).
Anticholinesterase Activity : Compounds bearing a tryptamine moiety and similar structural motifs have been tested for their anticholinesterase activity. The study found significant activity towards acetylcholinesterase (AChE), suggesting their potential in treating neurodegenerative diseases such as Alzheimer's (Ghanei-Nasab et al., 2016).
Anticancer Activity : A series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues were synthesized and screened for anticancer activity, demonstrating high activity on leukemia and other cancer cell lines. This suggests the potential application of similarly structured compounds in anticancer research (Ahsan, 2012).
Crystal Structure and Material Science
- Crystal Structures : Research on carboxamide derivatives with dimethoxyphenyl groups has contributed to understanding the crystal structures and supramolecular assembly of organic compounds. These insights are crucial for designing materials with specific properties (Kranjc et al., 2012).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO6/c1-28-19-8-5-15(11-20(19)29-2)9-10-25-23(27)21-12-18(26)22(14-31-21)30-13-16-3-6-17(24)7-4-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZQZPHGYMRSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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